molecular formula C24H19NO4 B11275299 N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Cat. No.: B11275299
M. Wt: 385.4 g/mol
InChI Key: PCIYYEBBWCLNHG-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a synthetic benzamide derivative featuring a benzofuran core substituted at three positions:

  • Position 2: A 4-methoxybenzoyl group (C₆H₄(OCH₃)CO-), introducing electron-donating methoxy functionality.
  • Position 3: A methyl group (CH₃), enhancing steric bulk.

The compound’s synthesis likely involves coupling reactions between benzofuran precursors and acyl chlorides or activated carboxylic acids, as described in general organic synthesis protocols (Vogel’s Textbook, ) .

Properties

Molecular Formula

C24H19NO4

Molecular Weight

385.4 g/mol

IUPAC Name

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

InChI

InChI=1S/C24H19NO4/c1-15-20-14-18(25-24(27)17-6-4-3-5-7-17)10-13-21(20)29-23(15)22(26)16-8-11-19(28-2)12-9-16/h3-14H,1-2H3,(H,25,27)

InChI Key

PCIYYEBBWCLNHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide typically involves multi-step organic reactionsSpecific conditions such as the use of catalysts, solvents, and temperature control are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Scientific Research Applications

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The target’s 4-methoxybenzoyl group (electron-donating) contrasts with the 4-chlorobenzoyl group in ’s analog (electron-withdrawing). The 3,4,5-trimethoxybenzamide group () introduces additional hydrogen-bonding sites, which could improve binding affinity in biological targets compared to the target’s simpler benzamide .

Amide Group Variations

  • Aromatic vs. Aliphatic Amides :
    • Replacing the benzamide with cyclohexanecarboxamide () reduces aromaticity, increasing conformational flexibility. This modification may alter pharmacokinetic properties, such as metabolic stability or solubility .

Core Heterocycle Differences

  • Benzofuran vs. Chromen (Coumarin) :
    • The target’s benzofuran core is rigid and planar, favoring interactions with flat binding pockets. In contrast, ’s chromen core (a coumarin derivative) offers a fused oxygen-containing ring system, which may exhibit distinct UV absorption and redox properties .

Research Implications

Further studies should explore:

  • The impact of 4-methoxybenzoyl on target selectivity.
  • The role of methyl substitution on the benzofuran core in steric interactions.
  • Comparative solubility and stability studies across analogs.

Biological Activity

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms, relevant research findings, and case studies.

The chemical structure of this compound can be represented by the following molecular data:

PropertyValue
Molecular FormulaC25H21NO4
Molecular Weight399.4 g/mol
PurityTypically 95%
Complexity Rating603

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the benzofuran core and subsequent functional group modifications. Various reagents and conditions are employed to achieve the desired product purity and yield.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in neuropharmacology and oncology. The benzofuran moiety is known for its interactions with various biological targets, including enzymes and receptors.

  • Enzyme Inhibition : Compounds with similar structures have shown activity against monoamine oxidases (MAO), suggesting potential antidepressant properties.
  • Anticonvulsant Activity : Related derivatives have demonstrated efficacy in models of epilepsy, indicating that this compound may also possess anticonvulsant properties.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

Anticonvulsant Studies

A derivative similar to this compound was tested in various animal models, showing significant anticonvulsant activity with effective doses noted in multiple seizure models. For instance, an ED50 value of 13.21 mg/kg was recorded in a genetic model of epilepsy.

MAO Inhibition

Research on structurally related benzofurans has highlighted their potential as MAO inhibitors, which can be beneficial in treating neurodegenerative diseases. The inhibition of MAO has been linked to increased levels of neurotransmitters such as serotonin and norepinephrine, which are crucial for mood regulation.

Safety Profile

Preliminary toxicity assessments indicate that this compound maintains stability across various pH levels and exhibits low cytotoxicity in cell lines at concentrations up to 100 µM. This suggests a favorable safety profile for further exploration in preclinical studies.

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